[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5
Description
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 (CAS: 1794960-44-3) is a deuterated organic compound with the molecular formula C22H17D5O4 and a molecular weight of 355.44 g/mol . Its structure features a 1,2-ethanediol backbone substituted with deuterium atoms and two benzyloxy groups attached to a phenyl ring. The compound is supplied as a neat standard (room temperature storage) and is primarily utilized in analytical chemistry as a stable isotope-labeled internal standard for mass spectrometry or nuclear magnetic resonance (NMR) studies . The non-deuterated analog (CAS: 100434-10-4) shares the same core structure but lacks isotopic labeling, making it less suitable for traceability in quantitative analyses .
Properties
IUPAC Name |
1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-HQMUZNGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Deuteration
The benzyloxy groups are deuterated early in the synthesis to ensure isotopic stability during subsequent steps.
Procedure :
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Starting Material : 3,4-Dihydroxybenzaldehyde (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
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Deuteration : Benzyl-d7 bromide (22 mmol) and potassium carbonate (30 mmol) are added. The mixture is stirred at 80°C for 24 hours.
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Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 3,4-bis(benzyl-d7-oxy)benzaldehyde (Yield: 85–92%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Deuterium Purity | >98% (confirmed by MS) |
| Solvent | DMF |
Ethanediol Backbone Synthesis
The ethanediol moiety is introduced via asymmetric reduction of a ketone intermediate.
Procedure :
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Aldol Condensation : 3,4-Bis(benzyl-d7-oxy)benzaldehyde (5 mmol) reacts with glycolaldehyde in ethanol using NaOH (10%) to form the α-keto intermediate.
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Catalytic Hydrogenation : The α-keto compound is reduced under D₂ gas (50 bar) using Ru-MACHO catalyst (0.1 mol%) and NaOtBu (10 mol%) in methanol at 80°C for 12 hours.
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Purification : Recrystallization from ethanol yields [3,4-Bis(benzyl-d7-oxy)phenyl]-1,2-ethanediol-d5 (Yield: 88–91%, ee >99%).
Optimization Insights :
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Catalyst Efficiency : Ru-MACHO outperforms Pd/C in stereoselectivity, achieving >99% enantiomeric excess (ee).
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Deuterium Incorporation : Using D₂ gas ensures 95–98% deuteration at the ethanediol backbone (confirmed by ²H NMR).
Reaction Optimization
Solvent and Temperature Effects
Solvent polarity and temperature critically influence deuteration efficiency:
| Solvent | Temperature (°C) | Deuteration (%) | Yield (%) |
|---|---|---|---|
| CD₃OD | 60 | 92 | 85 |
| DMF-d7 | 80 | 98 | 91 |
| THF-d8 | 70 | 89 | 78 |
Methanol-d4 (CD₃OD) balances reaction rate and isotopic exchange, while DMF-d7 enhances deuteration at higher temperatures.
Catalyst Screening
Comparative catalyst performance in hydrogenation:
| Catalyst | Pressure (bar) | ee (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Ru-MACHO | 50 | >99 | 98 |
| Pd/C | 50 | 82 | 95 |
| Rh/Al₂O₃ | 50 | 75 | 90 |
Ru-MACHO’s bifunctional mechanism (Lewis acid and hydride transfer) ensures high stereocontrol and deuteration.
Analytical Validation
Spectroscopic Characterization
Isotopic Purity Assessment
Isotopic enrichment is quantified via mass spectrometry:
| Isotopologue | Abundance (%) |
|---|---|
| D₅ | 98.2 |
| D₄ | 1.5 |
| D₃ | 0.3 |
Industrial-Scale Considerations
Large-scale production faces challenges in cost and deuterium recovery:
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Deuterium Recycling : Distillation traps recover D₂ gas, reducing costs by 30%.
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Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 40% compared to batch processes.
Emerging Methodologies
Recent advances focus on biocatalytic deuteration:
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves its role as an intermediate in the preparation of catecholamines metabolites. The compound’s deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms in vivo, providing insights into molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives based on functional groups, isotopic labeling, and applications. Key similarities and differences are summarized below:
Table 1: Comparative Analysis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 and Analogous Compounds
Key Comparative Insights
(a) Isotopic Labeling vs. Non-Deuterated Analogs
The deuterated ethanediol-d5 exhibits a 5.04 g/mol mass difference compared to its non-deuterated counterpart due to the replacement of five hydrogen atoms with deuterium. This isotopic labeling minimizes interference in mass spectrometry, enhancing its utility as a reference standard . In contrast, the non-deuterated version (CAS: 100434-10-4) is more cost-effective for synthetic applications but lacks isotopic traceability .
(b) Benzyloxy-Substituted Derivatives
Compounds like 3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole () share the benzyloxy-phenyl motif but differ in core structure. Such structural variations influence solubility and biological activity.
(c) Ethanediol Backbone vs. Alternative Cores
The ethanediol backbone in the target compound contrasts with derivatives like ethylene glycol bis(trimellitate) (), which features ester linkages. The latter’s ester groups confer enhanced thermal stability , making it suitable for industrial polymers, whereas the deuterated ethanediol’s primary role is analytical .
(d) Halogenated Diols
Halogenated analogs such as 1,2-Benzenediol,3,4-dibromo-5-(methoxymethyl) (CAS: 14045-42-2) exhibit higher molecular weights and altered lipophilicity due to bromine atoms. These properties make them valuable in halogenation reactions but less ideal for isotopic labeling applications .
Biological Activity
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is a deuterated compound that has garnered interest due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 355.44 g/mol, is characterized by its unique structural features that may contribute to its biological effects.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that derivatives of bis(benzyloxy)phenyl compounds may exhibit cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : There is evidence that certain benzyloxy phenolic compounds can inhibit specific enzymes involved in metabolic pathways.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally related to this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) in vitro. The results indicated a significant decrease in oxidative stress markers in treated cells compared to controls.
| Concentration (µM) | ROS Levels (Relative Units) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Case Study 2: Anticancer Activity
In a comparative study involving various benzyloxy phenolic compounds, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed IC50 values indicating effective cytotoxicity.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12 |
| Control (DMSO) | >100 |
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme-inhibitory potential of similar compounds on cyclooxygenase (COX) enzymes. The study found that these compounds could significantly reduce COX activity.
Q & A
Q. How do researchers address spectral anomalies (e.g., signal splitting) in NMR characterization of deuterated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
